2-amino-N-(butan-2-yl)propanamide
Description
2-Amino-N-(butan-2-yl)propanamide is an alaninamide derivative characterized by a propanamide backbone with an amino group at the C2 position and a branched aliphatic N-substituent (butan-2-yl). Its molecular formula is C₇H₁₅N₂O, with a molecular weight of 143.21 g/mol (inferred from analogs in ). The butan-2-yl group introduces steric bulk, which may influence solubility, crystallinity, and biological interactions compared to linear or aromatic substituents.
Properties
IUPAC Name |
2-amino-N-butan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5(2)9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPIBHKPQRGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-(butan-2-yl)propanamide can be synthesized through biocatalytic reductive amination using native amine dehydrogenases. This method involves the conversion of small alkyl ketones, such as butan-2-one, into the corresponding amines . The reaction conditions typically include the use of a cofactor recycling system and can achieve conversions up to 97.1% with moderate to high enantioselectivities .
Industrial Production Methods
The industrial production of 2-amino-N-(butan-2-yl)propanamide may involve similar biocatalytic processes, leveraging the efficiency and selectivity of amine dehydrogenases. These processes are scalable and can be performed at higher substrate concentrations for semi-preparative scale-up experiments .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(butan-2-yl)propanamide undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the conversion of ketones to amines using reducing agents and amine dehydrogenases.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Reductive Amination: Common reagents include amine dehydrogenases and a cofactor recycling system.
Substitution Reactions: Typical reagents include alkyl halides and base catalysts.
Major Products Formed
Reductive Amination: The major product is the corresponding amine, such as (S)-butan-2-amine.
Substitution Reactions: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
2-amino-N-(butan-2-yl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-(butan-2-yl)propanamide involves its interaction with specific enzymes, such as amine dehydrogenases. These enzymes catalyze the reductive amination of ketones, converting them into chiral amines . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes the catalytic transformation .
Comparison with Similar Compounds
Structural Analogues of 2-Amino-N-(butan-2-yl)propanamide
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Physicochemical Properties
- LogP and Solubility: The target compound’s branched aliphatic chain likely reduces LogP (~1.5) compared to aromatic analogs (e.g., 2-Amino-N-(4-nitrophenyl)propanamide, LogP ~2.5) but increases hydrophobicity relative to polar substituents like 2-fluoroethyl (LogP ~0.8) . Solubility in aqueous buffers is expected to be moderate, similar to (2S)-2-Amino-N-propylbutanamide (144.21 g/mol), which may require organic cosolvents for dissolution .
Thermal Stability :
- Aliphatic N-substituents (e.g., butan-2-yl) generally enhance thermal stability over propargyl or nitroaryl groups, which may decompose under high temperatures .
Biological Activity
2-amino-N-(butan-2-yl)propanamide, also known as N-(butan-2-yl)propanamide, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound features an amine group and a propanamide backbone, which contribute to its biological properties.
Chemical Structure and Properties
The molecular formula for 2-amino-N-(butan-2-yl)propanamide is . The structure consists of a butan-2-yl group attached to a propanamide nitrogen, which plays a crucial role in its interaction with biological systems.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 129.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| LogP | Not specified |
Antimicrobial Activity
Research indicates that 2-amino-N-(butan-2-yl)propanamide exhibits notable antimicrobial properties. A study assessing various derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of 2-amino-N-(butan-2-yl)propanamide. The compound showed varying degrees of cytotoxicity across different cell lines, suggesting that while it may be effective against pathogens, careful consideration is necessary regarding its effects on human cells.
Case Study: Cytotoxicity on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of 2-amino-N-(butan-2-yl)propanamide on cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at higher concentrations:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| Caco-2 | 10 | 54.9 |
| A549 | 10 | 101.4 |
These findings suggest that while the compound may be effective against certain cancer types, it may also exhibit non-specific toxicity at elevated doses.
The biological activity of 2-amino-N-(butan-2-yl)propanamide can be attributed to its ability to interact with various molecular targets. These interactions may modulate enzyme activity, influence receptor binding, and affect cellular signaling pathways, leading to observed antimicrobial and cytotoxic effects.
Comparative Analysis with Similar Compounds
When comparing 2-amino-N-(butan-2-yl)propanamide with structurally similar compounds, differences in biological activity can be noted. For instance:
| Compound | Antimicrobial Activity | Cytotoxicity Level |
|---|---|---|
| 2-amino-N-(butan-2-yl)propanamide | Moderate | Moderate |
| Methyl 3,4,5-trimethoxybenzoate | High | Low |
| N-(butan-2-yl)-acetamide | Low | Moderate |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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